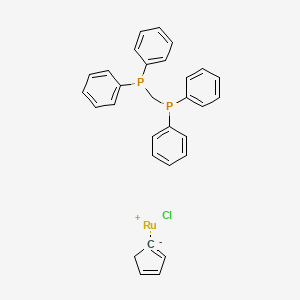amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, an amino-diphenylethyl group, and a toluenesulfonyl amido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate typically involves the following steps:
Ligand Preparation: The amino-diphenylethyl ligand is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride, in the presence of p-cymene. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Salt Formation: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organometallic reagents and solvents.
化学反应分析
Types of Reactions
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new organometallic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are valuable for large-scale production processes.
作用机制
The mechanism of action of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate involves coordination to target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that can induce biological effects. The p-cymene ligand provides stability and enhances the compound’s ability to interact with biological targets.
相似化合物的比较
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II) chloride
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II) bromide
Uniqueness
Compared to similar compounds, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is unique due to the presence of the p-cymene ligand, which provides enhanced stability and specific electronic properties. This makes it particularly effective in catalytic and medicinal applications.
属性
分子式 |
C31H32BF4N2O3RuS- |
|---|---|
分子量 |
700.5 g/mol |
IUPAC 名称 |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
InChI 键 |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
手性 SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
规范 SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)








![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
